molecular formula C17H27NO B14474194 6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one CAS No. 66263-30-7

6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one

Cat. No.: B14474194
CAS No.: 66263-30-7
M. Wt: 261.4 g/mol
InChI Key: PSBMODULITYOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyridinone ring substituted with a dimethyloctenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,3-dimethylpyridin-4(1H)-one with 3,7-dimethyloct-6-en-1-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloct-6-en-1-yl acetate
  • 3,7-Dimethyloct-6-enyl ethyl carbonate
  • 6-Octenoic acid, 3,7-dimethyl-, 3,7-dimethyl-6-octenyl ester

Uniqueness

6-(3,7-Dimethyloct-6-en-1-yl)-2,3-dimethylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

66263-30-7

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

6-(3,7-dimethyloct-6-enyl)-2,3-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C17H27NO/c1-12(2)7-6-8-13(3)9-10-16-11-17(19)14(4)15(5)18-16/h7,11,13H,6,8-10H2,1-5H3,(H,18,19)

InChI Key

PSBMODULITYOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=CC1=O)CCC(C)CCC=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.